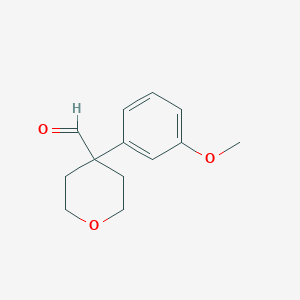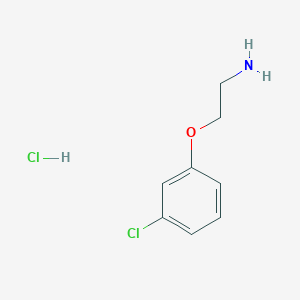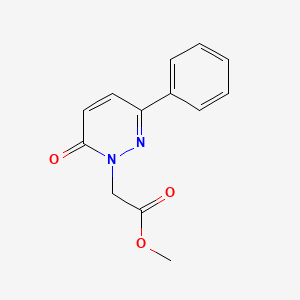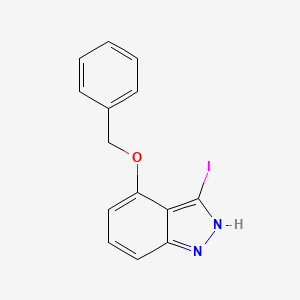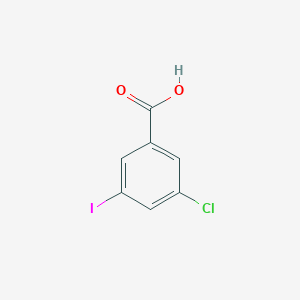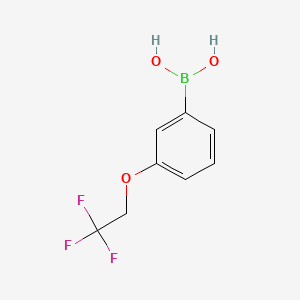
Ácido 3-(2,2,2-trifluoroetoxi)fenilborónico
Descripción general
Descripción
“3-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a chemical compound commonly used in the synthesis of biologically active compounds . It has the molecular formula C8H8BF3O3 .
Molecular Structure Analysis
The molecular structure of “3-(2,2,2-Trifluoroethoxy)phenylboronic acid” is represented by the SMILES stringOB(O)c1cccc(OCC(F)(F)F)c1 . The compound has a molecular weight of 219.95 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 306.9±52.0 °C at 760 mmHg, and a flash point of 139.4±30.7 °C . The compound has a molar refractivity of 44.7±0.4 cm3, and a molar volume of 162.0±5.0 cm3 .Aplicaciones Científicas De Investigación
Intermedio de Síntesis Orgánica
“Ácido 3-(2,2,2-trifluoroetoxi)fenilborónico” se puede utilizar como intermedio en la síntesis orgánica . Esto significa que se puede utilizar en la producción de una amplia gama de compuestos orgánicos, sirviendo como componente crucial en diversas reacciones químicas.
Intermedio Farmacéutico
Además de ser un intermedio de síntesis orgánica, este compuesto también sirve como intermedio farmacéutico . Esto sugiere su uso en la producción de diversos medicamentos farmacéuticos, contribuyendo al desarrollo de nuevas medicaciones y terapias.
Síntesis de Compuestos Biológicamente Activos
Este compuesto se utiliza comúnmente en la síntesis de compuestos biológicamente activos . Estos compuestos tienen una variedad de aplicaciones en la investigación biológica y el desarrollo de fármacos, contribuyendo a los avances en estos campos.
Desarrollo de Antagonistas P2X7
Una aplicación específica de “this compound” en la síntesis de compuestos biológicamente activos es el desarrollo de antagonistas P2X7 . Estos se utilizan en el tratamiento del dolor, proporcionando una posible vía para nuevos medicamentos para el alivio del dolor.
Producción de Inhibidores de la Aldosterona Sintasa
Otra aplicación específica en la síntesis de compuestos biológicamente activos es la producción de inhibidores de la aldosterona sintasa . Estos inhibidores se utilizan en el tratamiento de afecciones como la hipertensión y la insuficiencia cardíaca.
Creación de Inhibidores de la CETP
El compuesto también se utiliza en la creación de inhibidores de la CETP (Proteína de Transferencia de Éster de Colesterol) . Estos inhibidores se utilizan en el control de los niveles de colesterol, ofreciendo un posible tratamiento para afecciones como la hipercolesterolemia.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active compounds, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can lead to changes in the function of target molecules, potentially impacting cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other molecules can affect the stability and reactivity of boronic acids . .
Análisis Bioquímico
Biochemical Properties
3-(2,2,2-Trifluoroethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other molecules containing hydroxyl groups. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with cis-diols. These interactions are crucial in the study of enzyme inhibition and the development of enzyme inhibitors. For example, 3-(2,2,2-Trifluoroethoxy)phenylboronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
The effects of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(2,2,2-Trifluoroethoxy)phenylboronic acid has been shown to affect the insulin signaling pathway by inhibiting the activity of protein tyrosine phosphatases, leading to enhanced insulin receptor phosphorylation and increased glucose uptake in cells . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes through its boronic acid group, forming a reversible covalent bond with serine or threonine residues. This interaction can inhibit enzyme activity by blocking substrate access to the active site or by inducing conformational changes in the enzyme structure . Furthermore, 3-(2,2,2-Trifluoroethoxy)phenylboronic acid can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby affecting their ability to regulate target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that 3-(2,2,2-Trifluoroethoxy)phenylboronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns. These effects are important considerations for researchers using this compound in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, 3-(2,2,2-Trifluoroethoxy)phenylboronic acid can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Researchers must carefully determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity in animal studies.
Metabolic Pathways
3-(2,2,2-Trifluoroethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . Additionally, 3-(2,2,2-Trifluoroethoxy)phenylboronic acid can affect metabolic pathways by inhibiting key enzymes involved in glycolysis, gluconeogenesis, and other metabolic processes, thereby altering the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, 3-(2,2,2-Trifluoroethoxy)phenylboronic acid can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and its chemical properties . The subcellular localization of 3-(2,2,2-Trifluoroethoxy)phenylboronic acid can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments.
Propiedades
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-2-6(4-7)9(13)14/h1-4,13-14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLRKQKOUYNFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655555 | |
| Record name | [3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850593-08-7 | |
| Record name | [3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,2,2-Trifluoroethoxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



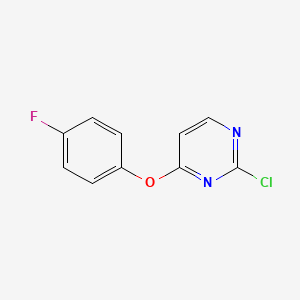

![6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1451787.png)

![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)
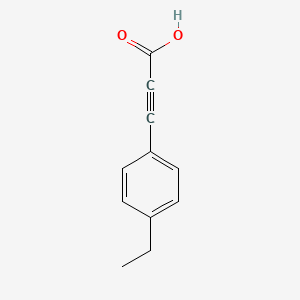
![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)

